3-Aminodecanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminodecanoic acid hydrochloride can be achieved through several methods. One of the oldest methods involves the α-bromination of a carboxylic acid by treatment with bromine (Br2) and phosphorus tribromide (PBr3), followed by substitution with ammonia to yield the α-amino acid . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Hydrolysis and decarboxylation then yield the α-amino acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in an inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Aminodecanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve reagents like acid chlorides or acid anhydrides to form amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions typically result in the formation of amides .
Scientific Research Applications
3-Aminodecanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly fibrinolytic enzymes.
Medicine: Research into its potential therapeutic applications, such as in the treatment of bleeding disorders, is ongoing.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminodecanoic acid hydrochloride involves the inhibition of fibrinolytic enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of fibrin clots. The molecular targets include plasminogen and other related enzymes involved in the fibrinolytic pathway.
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic acid: Similar in structure but with a shorter carbon chain.
ε-Aminocaproic acid: Another name for 6-Aminocaproic acid, commonly used in medical applications.
Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
Uniqueness
3-Aminodecanoic acid hydrochloride is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
3-aminodecanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENOVXQJQMNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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